Almotriptan Dimer Impurity
Overview
Description
Almotriptan Dimer Impurity is a compound related to Almotriptan, a medication used to treat the acute headache phase of migraine attacks . The impurity is associated with Almotriptan and is used for research and quality control purposes .
Molecular Structure Analysis
The molecular formula of Almotriptan Dimer Impurity is C30H41N5O2S, and its molecular weight is 535.76 g/mol . Detailed structural analysis would require advanced techniques like NMR or X-ray crystallography, which are typically reported in scientific literature.Scientific Research Applications
Pharmacological Characterization : Almotriptan has been characterized pharmacologically as a potent and selective 5-HT(1B/1D) receptor agonist. It exhibits low nanomolar affinity for these receptors and induces vasoconstriction in several vessels, behaving as a full agonist. This characteristic is crucial for its effectiveness in treating migraines (Bou et al., 2000).
Metabolic Pathways : Research has identified the enzymes responsible for the metabolism of almotriptan in human liver. CYP3A4 and CYP2D6 are key in its 2-hydroxylation. These findings are important for understanding its pharmacokinetics and potential interactions with other drugs (Salvà et al., 2003).
Safety Profile : Studies have evaluated almotriptan's safety concerning the central nervous system, renal function, and respiratory dynamics using animal models. Results indicate that almotriptan does not cross the blood-brain barrier and has a favorable safety profile (Gras et al., 2001).
Method Development for Impurity Determination : Research has been conducted to develop methods for determining process-related impurities in almotriptan malate. A reversed phase liquid chromatographic method was validated for this purpose, highlighting its significance in quality control during manufacturing (Kumar et al., 2008).
Crystal Structures and Molecular Associations : The crystal structures of almotriptan and its salts have been determined to gain insight into structure-activity relationships. Understanding these structures is crucial for developing effective formulations (Ravikumar et al., 2008).
Functional Profile in Animal Models : Almotriptan's functional profile has been compared with sumatriptan in animal models. It selectively increases carotid vascular resistance and inhibits meningeal extravasation produced by electrical stimulation of the trigeminal ganglion, which is important for its use in migraine treatment (Gras et al., 2000).
LC-MS/MS Quantification Method : A sensitive LC-MS/MS method has been developed for quantifying almotriptan in rat brain and blood dialysates. This method is crucial for understanding the pharmacokinetic/pharmacodynamic relationship of almotriptan (Nirogi et al., 2013).
Electrochemical Sensor Development : An electrochemical sensor based on multiwalled carbon nanotubes for almotriptan has been developed. This offers a sensitive and rapid method for determining almotriptan in pharmaceutical samples (Narayan et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-[5-[[3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N5O2S/c1-33(2)15-11-24-20-31-28-9-7-22(17-26(24)28)19-30-25(12-16-34(3)4)27-18-23(8-10-29(27)32-30)21-38(36,37)35-13-5-6-14-35/h7-10,17-18,20,31-32H,5-6,11-16,19,21H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRAYCJVAGIHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CS(=O)(=O)N5CCCC5)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746976 | |
Record name | 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Almotriptan Dimer Impurity | |
CAS RN |
1330166-13-6 | |
Record name | Almotriptan dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330166136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALMOTRIPTAN DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9US7T5ZRK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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